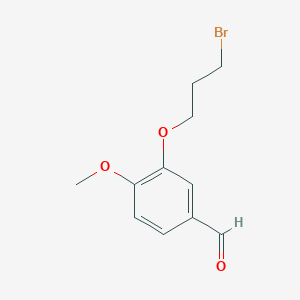
1-(2-Bromophenyl)-1H-imidazole
概要
説明
1-(2-Bromophenyl)-1H-imidazole is a heterocyclic organic compound that features an imidazole ring substituted with a 2-bromophenyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Bromophenyl)-1H-imidazole can be synthesized through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of 2-bromophenylboronic acid with imidazole using a palladium catalyst under mild conditions.
Direct Bromination: Another approach is the direct bromination of 1-phenylimidazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 1-(2-Bromophenyl)-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The imidazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium amide or potassium thiolate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substituted Imidazoles: Products include various substituted imidazoles depending on the nucleophile used.
Oxidized or Reduced Derivatives: These reactions yield different oxidized or reduced forms of the imidazole ring.
科学的研究の応用
1-(2-Bromophenyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 1-(2-Bromophenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways:
類似化合物との比較
1-(2-Bromophenyl)-1H-imidazole can be compared with other similar compounds, such as:
1-Phenyl-1H-imidazole: Lacks the bromine substitution, leading to different reactivity and applications.
2-Bromo-1H-imidazole: The bromine atom is directly attached to the imidazole ring, resulting in distinct chemical properties.
Uniqueness: The presence of the 2-bromophenyl group in this compound imparts unique chemical and biological properties, making it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
1-(2-bromophenyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-3-1-2-4-9(8)12-6-5-11-7-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPBSOYHRXOAMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-(2-bromophenyl)-1H-imidazole in the context of the presented research?
A1: this compound serves as a crucial starting material in the development of a novel synthetic route for P-chiral phosphinyl imidazoles. [] The research highlights its role in a palladium-catalyzed cross-coupling reaction with tert-butyl(aryl)phosphine oxides. This reaction exploits a unique 1,4-palladium migration mechanism, allowing for the selective formation of C-P bonds at either the C2 or C5 position of the imidazole ring depending on the solvent used. [] This site-selectivity is a significant finding as it provides a controlled approach to synthesizing a diverse range of P-chiral imidazole-based phosphine oxides, which are valuable building blocks for various applications, including chiral ligands in asymmetric catalysis. []
Q2: How does the structure of this compound contribute to its reactivity in the described reaction?
A2: The presence of the bromine atom on the phenyl ring of this compound is essential for its reactivity in the palladium-catalyzed cross-coupling reaction. [] This bromine atom acts as a leaving group, facilitating the oxidative addition of palladium to the molecule, which is a key step in the catalytic cycle. [] Furthermore, the imidazole ring itself plays a crucial role in directing the 1,4-palladium migration. [] This migration is believed to occur through a palladacyclic intermediate, and the electronic properties of the imidazole ring likely influence the stability and selectivity of this intermediate, ultimately dictating the site of C-P bond formation. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride](/img/structure/B1322758.png)









